molecular formula C23H27N3O B2929531 3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189647-69-5

3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2929531
CAS No.: 1189647-69-5
M. Wt: 361.489
InChI Key: OEAMCYAGTMZBCE-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[45]DEC-3-EN-2-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the triazole ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Functionalization of the aromatic rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure combined with the presence of a triazole ring. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-[(2-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-8-9-19(14-18(16)3)21-22(27)25-23(24-21)10-12-26(13-11-23)15-20-7-5-4-6-17(20)2/h4-9,14H,10-13,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMCYAGTMZBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4C)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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